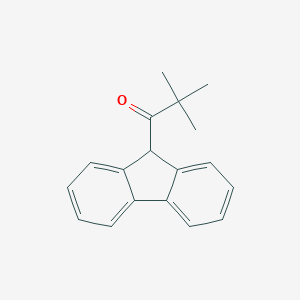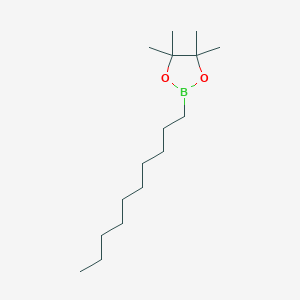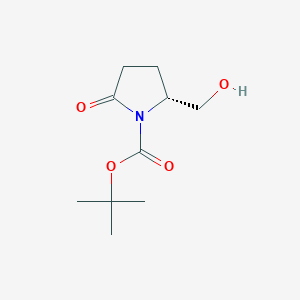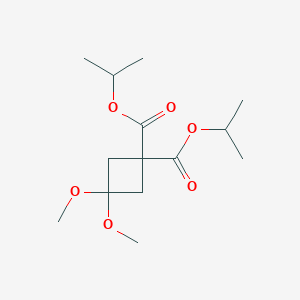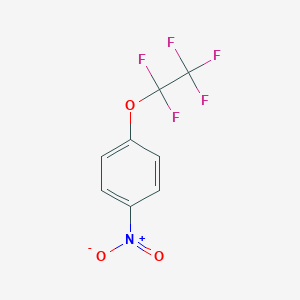
2-シアン-3-(3-ニトロフェニル)プロプ-2-エン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester” is a chemical compound with the molecular formula C12H10N2O4 . It is also known by other names such as “ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate” and “ETHYL ALPHA-CYANO-3-NITROCINNAMATE” among others .
Molecular Structure Analysis
The molecular weight of this compound is 246.22 g/mol . The IUPAC name is “ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate” and the InChI is "InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3" . The compound has a complexity of 402 as computed by Cactvs 3.4.6.11 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 95.9 Ų and a heavy atom count of 18 . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 246.06405680 g/mol .作用機序
The mechanism of action of ethyl cyano(3-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an electrophile due to the presence of the cyano group. It can react with nucleophiles such as thiols and amines, leading to the formation of adducts. It has also been shown to undergo Michael addition with certain nucleophiles such as enolates and amino acids.
Biochemical and Physiological Effects:
Ethyl cyano(3-nitrophenyl)acrylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of certain cancer cells, possibly through the induction of apoptosis. It has also been shown to have antibacterial and antifungal activities. In addition, it has been studied for its potential use as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
実験室実験の利点と制限
One of the main advantages of ethyl cyano(3-nitrophenyl)acrylate is its versatility in various scientific research applications. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, one of the limitations is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of ethyl cyano(3-nitrophenyl)acrylate. One direction is the synthesis of analogs with improved biological activities. Another direction is the investigation of its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its potential as a photosensitizer for photodynamic therapy.
In conclusion, ethyl cyano(3-nitrophenyl)acrylate is a chemical compound with unique properties and potential benefits for scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in various fields of research.
合成法
The synthesis of ethyl cyano(3-nitrophenyl)acrylate can be achieved through a multistep process. The first step involves the reaction of 3-nitrobenzaldehyde with malononitrile to form 3-nitrophenylacrylic acid. In the second step, the acid is esterified with ethanol to form ethyl cyano(3-nitrophenyl)acrylate. The reaction is catalyzed by a base such as sodium or potassium hydroxide. The final product is obtained through purification and recrystallization.
科学的研究の応用
「2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester」、別名「ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate」の科学研究における応用について調査しました。しかし、検索結果からは、6〜8のユニークな応用に関する具体的な情報は容易には得られませんでした。以下は、見つかった情報に基づいて考えられる応用の概要です。
医薬品研究
この化合物は、パーキンソン病の治療薬であるエンタカポンの製造など、医薬品合成における中間体または不純物として、医薬品研究で使用される可能性があります .
有機合成
この化合物は、より複雑な有機化合物の合成における前駆体または中間体として、様々な有機合成プロセスに関与している可能性があります .
材料科学
特に有機染料や顔料の合成と特性評価において、材料科学に適用できる可能性があります .
分析研究
この化合物は、その熱力学的特性や特定の条件下での挙動を理解するための分析研究で使用される可能性があります .
阻害剤研究
この化合物の誘導体は、アルコール発酵中の物質を制御するために重要なミトコンドリアピルビン酸輸送の阻害剤としての可能性について研究されています .
特性
IUPAC Name |
ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJQBJZGAURKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327220 |
Source


|
| Record name | 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18925-00-3 |
Source


|
| Record name | 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL ALPHA-CYANO-3-NITROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

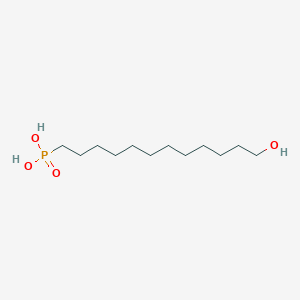

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

